

Comparative Efficacy of Leukotriene Receptor Antagonists

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *iPAF1C*

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Leukotriene Receptor Antagonists (LRAs) are oral medications used for the treatment of asthma and allergic rhinitis[8]. The most commonly prescribed LRAs include montelukast and zafirlukast[8][9]. While generally considered less effective than inhaled corticosteroids for asthma control, they offer the convenience of oral administration[10][11].

Quantitative Comparison of Montelukast and Zafirlukast

The following table summarizes the comparative efficacy of montelukast and zafirlukast based on available clinical data.

Parameter	Montelukast	Zafirlukast	Key Findings	Citations
Asthma Control	Effective in improving asthma symptoms and lung function.	Effective in improving asthma symptoms and lung function.	A 12-week randomized study with 40 mild asthmatic patients showed that both montelukast (10 mg daily) and zafirlukast (40 mg daily) significantly improved the Asthma Quality of Life Questionnaire scores, with no significant differences between the two treatments.	[12]
Pulmonary Function (FEV1)	A study on patients with moderate persistent asthma showed that adding montelukast to a regimen of a β 2-agonist and inhaled corticosteroid led to a significantly better improvement in FEV1 compared	Long-term treatment with zafirlukast has been shown to produce modest yet significant improvements in FEV1 in patients with mild-to-moderate asthma.	A study comparing intravenous and oral montelukast showed that both formulations significantly improved FEV1 over 24 hours compared to placebo.	[13] [14] [15]

to the control group.

Allergic Rhinitis	Approved for the treatment of allergic rhinitis.	Not typically indicated for allergic rhinitis.	Montelukast is an established treatment option for allergic rhinitis, whereas zafirlukast's primary indication is asthma. [8][9][16]
Patient Compliance	Generally high due to once-daily dosing.	May have lower compliance due to twice-daily dosing and food restrictions.	A study comparing LRAs to inhaled corticosteroids found that the LRA group had a higher proportion of patients with high compliance. [10]

Experimental Protocols

Study on the Comparative Efficacy of Montelukast and Zafirlukast on Quality of Life

- Objective: To compare the effectiveness of montelukast and zafirlukast on the quality of life in patients with mild asthma.
- Study Design: A 12-week randomized study.
- Participants: Forty patients with mild asthma were randomized into two groups.
- Intervention:
 - Group 1: Montelukast (10 mg daily)

- Group 2: Zafirlukast (40 mg daily)
- Assessments:
 - Clinical examination
 - Spirometry
 - Asthma Quality of Life Questionnaire (AQLQ): Patients completed the AQLQ at baseline and after 12 weeks of treatment. The questionnaire domains included physical activities, symptoms, emotions, and environmental stimuli, with scores ranging from 1 (maximal impairment) to 7 (no impairment).
- Statistical Analysis: The differences in AQLQ scores within and between groups were analyzed.[\[12\]](#)

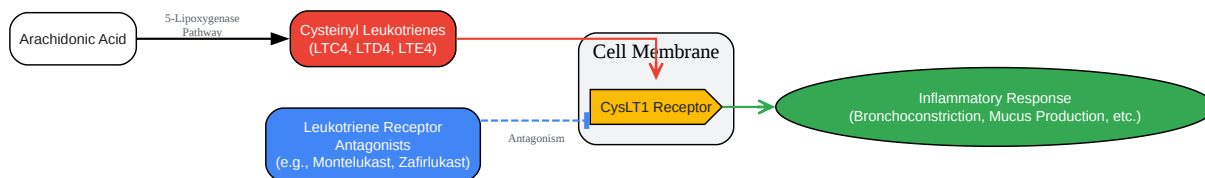
Study on the Efficacy of Zafirlukast in Moderate Persistent Asthma

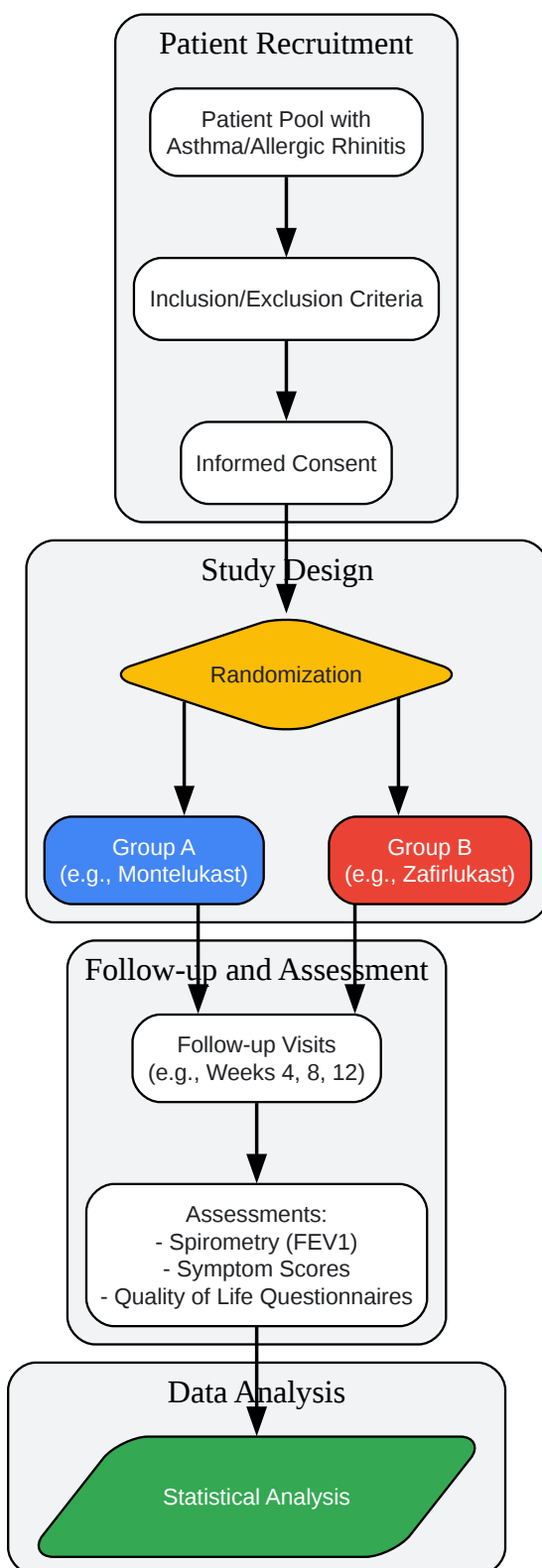
- Objective: To evaluate the improvement in peak expiratory flow rate (PEFR) and clinical symptoms with zafirlukast in patients with moderate persistent asthma already receiving inhaled corticosteroids.
- Study Design: A 4-week prospective, randomized, placebo-controlled study.
- Participants: Thirty-one patients with moderate persistent asthma were randomly assigned to a study group (n=17) or a control group (n=14).
- Intervention:
 - Study Group: Zafirlukast 20 mg twice daily for 4 weeks.
 - Control Group: Placebo for 4 weeks.
- Assessments:
 - Daily morning and evening PEFR.

- St. George's Respiratory Questionnaire (SGRQ) for symptom scoring.
- Serum IgE and urine leukotriene E4 levels were measured before and after treatment.
- Statistical Analysis: Changes in PEF, SGRQ scores, and biomarker levels were compared between the two groups.[\[17\]](#)

Signaling Pathways and Experimental Workflows

Leukotriene Signaling Pathway and LRA Mechanism of Action





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- To cite this document: BenchChem. [Comparative Efficacy of Leukotriene Receptor Antagonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374876#is-ipaf1c-more-effective-than-other-classes-of-lras]

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